Alcaftadine

Beschreibung

This compound is a H1 histamine receptor antagonist indicated for the prevention of itching associated with allergic conjunctivitis. This drug was approved in July 2010.

This compound is a Histamine-1 Receptor Antagonist. The mechanism of action of this compound is as a Histamine H1 Receptor Antagonist.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for allergic conjunctivitis and eye allergy.

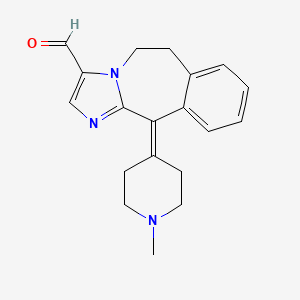

Structure

3D Structure

Eigenschaften

IUPAC Name |

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598455 | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly solubility | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147084-10-4 | |

| Record name | Alcaftadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147084-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCAFTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8O94ECSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Preclinical Pharmacokinetics and Metabolism of Alcaftadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of alcaftadine, a potent H1 histamine (B1213489) receptor antagonist. This compound is primarily metabolized to an active carboxylic acid metabolite, R90692, by non-cytochrome P450 cytosolic enzymes. This document summarizes available quantitative data on plasma protein binding in various preclinical species. While detailed in vivo pharmacokinetic parameters for preclinical models are not extensively available in the public domain, this guide outlines the established metabolic pathways and provides detailed, representative experimental protocols for conducting preclinical pharmacokinetic and metabolism studies of this compound, based on established methodologies for ocular drug assessment. The included diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway and a typical experimental workflow for an in vivo ocular pharmacokinetic study. This guide is intended to be a valuable resource for researchers and scientists involved in the development of ophthalmic drugs.

Introduction

This compound is a topically administered H1-receptor antagonist indicated for the prevention of itching associated with allergic conjunctivitis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite in preclinical models is crucial for the interpretation of toxicology studies and for predicting its clinical pharmacology. This guide focuses on the available preclinical data and provides detailed methodologies for key experiments.

Pharmacokinetics

The systemic exposure to this compound following topical ocular administration is low. In humans, after bilateral topical ocular administration of a 0.25% solution, the mean plasma Cmax of this compound was approximately 0.06 ng/mL, with a median Tmax of 15 minutes.[2] Plasma concentrations of this compound were below the lower limit of quantification (0.01 ng/mL) by 3 hours after dosing.[2] The active carboxylic acid metabolite, R90692, reached a mean Cmax of approximately 3 ng/mL at 1 hour post-dose, and its plasma concentrations fell below the limit of quantification (0.10 ng/mL) by 12 hours.[2] There was no evidence of systemic accumulation of either this compound or its active metabolite after daily topical ocular administration.[2]

Distribution

The plasma protein binding of this compound and its active metabolite, R90692, has been determined in various preclinical species and humans. This data is summarized in Table 1.

Table 1: Plasma Protein Binding of this compound and its Active Metabolite (R90692) in Preclinical Models and Humans

| Species | This compound (%) | R90692 (%) |

| Mouse | Not Available | 12.8 |

| Rat | Not Available | 11.5 - 13.8 |

| Rabbit | Not Available | 28.7 |

| Dog | Not Available | 19.9 |

| Human | 39.2 | 62.7 |

Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 22-134.[2]

Metabolism

This compound is rapidly and extensively metabolized to its active carboxylic acid metabolite, R90692.[3] This metabolic conversion is not mediated by the cytochrome P450 (CYP450) enzyme system.[2][3] Instead, it is catalyzed by cytosolic, non-CYP450 enzymes, with aldehyde oxidase and aldehyde dehydrogenase being the most likely candidates.[4][5]

The metabolic pathway of this compound is illustrated in the following diagram:

References

- 1. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 2. fda.gov [fda.gov]

- 3. Clinical pharmacology of this compound, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

Alcaftadine's binding affinity for H1, H2, and H4 histamine receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinities of alcaftadine for the H1, H2, and H4 histamine (B1213489) receptors. This compound is a potent antihistamine that exhibits a broad spectrum of activity, and understanding its interaction with multiple histamine receptor subtypes is crucial for elucidating its therapeutic effects and exploring its potential in various allergic and inflammatory conditions.

Quantitative Binding Affinity Data

This compound demonstrates a high affinity for the H1 and H2 histamine receptors and a moderate affinity for the H4 receptor. Notably, it shows no significant affinity for the H3 receptor. The binding affinities are summarized in the table below.

| Receptor | This compound Kᵢ (nM) | This compound pKᵢ |

| H1 | 3.1 | 8.5 |

| H2 | 58 | 7.2 |

| H4 | 2900 (2.9 µM) | 5.8 |

Kᵢ (Inhibition Constant): The concentration of a ligand that will bind to half the binding sites at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value. A higher pKᵢ value indicates a higher binding affinity.

Experimental Protocols

The binding affinities of this compound for the human H1, H2, and H4 histamine receptors were determined using radioligand binding assays. Below are the detailed methodologies employed in these key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for H1, H2, and H4 histamine receptors through competitive displacement of a radiolabeled ligand.

General Workflow:

Caption: Generalized workflow for radioligand binding assays.

1. Cell Culture and Membrane Preparation:

-

H1 Receptor: Human Embryonic Kidney (HEK-293) cells stably expressing the human H1 histamine receptor were cultured.

-

H2 and H4 Receptors: Chinese Hamster Ovary (CHO) cells stably expressing either the human H2 or H4 histamine receptor were used.

-

The cultured cells were harvested and subjected to homogenization and centrifugation to isolate the cell membranes containing the receptors of interest. The final membrane preparations were stored at -80°C.

2. Competitive Binding Assay:

-

The binding assays were performed in a 96-well plate format.

-

A constant concentration of a specific radioligand was used for each receptor:

-

H1 Receptor: [³H]-Pyrilamine

-

H2 Receptor: [¹²⁵I]-Iodoaminopotentidine

-

H4 Receptor: [³H]-Histamine

-

-

Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptors.

-

The reaction mixture, containing the cell membranes, radioligand, and this compound, was incubated to allow binding to reach equilibrium.

3. Separation and Detection:

-

Following incubation, the mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters were washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was quantified using a scintillation counter.

4. Data Analysis:

-

The data were used to generate competition curves, plotting the percentage of specific binding against the concentration of this compound.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined from these curves.

-

The Kᵢ value was then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Functional H4 Receptor Antagonism Assay

Objective: To determine if this compound acts as a functional antagonist at the H4 receptor.

Methodology:

-

A cell-based reporter gene assay was utilized.

-

Cells expressing the human H4 receptor were also engineered to contain a reporter gene (e.g., luciferase) under the control of a response element that is activated by H4 receptor signaling.

-

The cells were treated with histamine in the presence and absence of varying concentrations of this compound.

-

The activation of the reporter gene was measured (e.g., by luminescence).

-

A rightward shift in the histamine concentration-response curve in the presence of this compound indicated competitive antagonism. The pA₂ value, a measure of antagonist potency, was determined from this data. This compound was shown to act as a functional antagonist of H4 receptor signaling.[1]

Histamine Receptor Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with the signaling pathways of the H1, H2, and H4 histamine receptors.

H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[2][3]

Caption: H1 Receptor Signaling Pathway.

H2 Receptor Signaling Pathway

The H2 receptor is a GPCR that couples to Gαs.[4] Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in cellular responses such as gastric acid secretion and smooth muscle relaxation.[5] Some evidence also suggests that the H2 receptor can couple to phospholipase C under certain conditions.[6][7]

Caption: H2 Receptor Signaling Pathway.

H4 Receptor Signaling Pathway

The H4 receptor is a GPCR that couples to Gαi/o.[8] Activation of the H4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[8] This receptor is primarily expressed on immune cells, and its activation is involved in chemotaxis of cells like eosinophils and mast cells, as well as cytokine production.[9]

Caption: H4 Receptor Signaling Pathway.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olopatadine ophthalmic solution suppresses substance P release in the conjunctivitis models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. storage.imrpress.com [storage.imrpress.com]

- 9. Effect of this compound 0.25% on ocular itch associated with seasonal or perennial allergic conjunctivitis: a pooled analysis of two multicenter randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Alcaftadine: A Technical Overview of its Anti-Inflammatory Mechanisms

Issued: December 14, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alcaftadine is a multi-faceted therapeutic agent approved for the prevention of itching associated with allergic conjunctivitis.[1][2][3] Beyond its well-established antihistaminic properties, a robust body of preclinical evidence demonstrates significant anti-inflammatory effects that distinguish it from other agents in its class. This document provides a detailed technical guide to the preclinical studies that have elucidated this compound's unique mechanism of action, focusing on its potent anti-inflammatory capabilities. Key findings reveal that this compound not only acts as a potent antagonist at multiple histamine (B1213489) receptors but also stabilizes mast cells, inhibits the recruitment of eosinophils, and protects the integrity of the conjunctival epithelial barrier.[4][5][6] These combined actions suggest a therapeutic potential that extends beyond symptomatic relief to address the underlying inflammatory cascade of allergic disease.

Core Anti-Inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a synergistic combination of four primary mechanisms. It is a potent inverse agonist and antagonist of histamine receptors, a stabilizer of mast cells, an inhibitor of eosinophil activity, and a protector of epithelial barrier function.[4][5][7][8]

-

Broad-Spectrum Histamine Receptor Antagonism: this compound is a high-affinity antagonist for H1 and H2 receptors and possesses moderate affinity for the H4 receptor, with no affinity for the H3 receptor.[9][10][11] This broad-spectrum activity allows it to block a wider range of histamine-mediated inflammatory signals than selective H1 antagonists.

-

Mast Cell Stabilization: By stabilizing mast cell membranes, this compound prevents their degranulation and the subsequent release of pre-formed inflammatory mediators like histamine and newly synthesized lipids (prostaglandins) and cytokines.[4][7][8] This action targets a critical early step in the allergic cascade.

-

Inhibition of Eosinophil Recruitment: Preclinical studies have demonstrated that this compound significantly inhibits the influx of eosinophils into inflamed tissues.[11][12][13] This is a crucial anti-inflammatory effect, as eosinophils are key drivers of the late-phase allergic reaction and chronic inflammation. This action is potentially mediated through its antagonism of the H4 receptor, which is known to be involved in eosinophil chemotaxis.[12][14]

-

Epithelial Barrier Protection: this compound has been shown to prevent the allergen-induced degradation of tight junction proteins, such as Zonula Occludens-1 (ZO-1), in the conjunctival epithelium.[12][15] By preserving the integrity of this physical barrier, this compound may reduce the penetration of allergens to underlying immune cells.

Below is a diagram illustrating the key signaling pathways in the allergic inflammatory response and the points of intervention for this compound.

Caption: this compound's multi-target intervention in the allergic inflammatory cascade.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical in vitro and in vivo studies, highlighting this compound's receptor binding affinities and its functional anti-inflammatory efficacy.

Table 1: Histamine Receptor Binding Affinity

| Receptor Subtype | This compound Affinity (pKi / Ki) | Comparator Affinity (pKi / Ki) | Reference |

| Histamine H1 | pKi: 8.5 / Ki: 3.1 nM | Ketotifen pKi: ~9.3 / IC50: 1.9 nM | [9][10][12][13] |

| Histamine H2 | Ki: 58 nM | Ketotifen: Lower affinity than this compound | [10][12] |

| Histamine H4 | pKi: 5.8 | Ketotifen pKi: < 5 | [10][11] |

| Histamine H3 | No Affinity | - | [9][10] |

pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates stronger binding affinity.

Table 2: In Vivo Efficacy in Animal Models of Allergic Conjunctivitis

| Endpoint | This compound 0.25% Effect | Comparator Effect (Olopatadine 0.1%) | Comparator Effect (Vehicle) | Reference |

| Eosinophil Recruitment | Significant Inhibition (P < 0.001 vs Vehicle; P < 0.05 vs Olopatadine) | No Significant Inhibition | Significant Increase post-challenge | [12] |

| Tight Junction Protein (ZO-1) Expression | Prevention of Decrease (Significantly different from challenged control, P ≤ 0.05) | Trend towards prevention (Not statistically significant vs challenged control) | Significant Decrease post-challenge | [12][14] |

| Tight Junction Protein (E-cadherin) Expression | Prevention of Decrease (Significantly different from vehicle, P ≤ 0.05) | Trend towards prevention (Not statistically significant) | Trend towards decrease post-challenge | [12] |

Key Experimental Protocols

The anti-inflammatory properties of this compound have been characterized using established animal models of allergic conjunctivitis. The methodologies for these key experiments are detailed below.

Murine Model of Allergic Conjunctivitis

This model is used to assess both early- and late-phase allergic responses, including eosinophil recruitment and effects on epithelial tight junctions.

-

Animal Model: BALB/c mice are typically used for their robust Th2-biased immune responses.[12]

-

Sensitization and Challenge Protocol:

-

Sensitization: Mice are systemically sensitized via intraperitoneal injections of an allergen (e.g., short ragweed) complexed with an adjuvant (e.g., aluminum hydroxide) on day 0 and day 7.

-

Challenge: On day 14, a topical ocular challenge is performed by instilling the allergen solution into the conjunctival sac.

-

-

Treatment Administration:

-

Test articles (this compound 0.25%, olopatadine (B1677272) 0.1%, or vehicle) are administered topically to the eye shortly before the allergen challenge.[12]

-

-

Endpoint Assessment:

-

Eosinophil Recruitment (Late Phase): 24 hours post-challenge, eyes are enucleated, fixed, and sectioned. Eosinophils within the conjunctival substantia propria are identified by staining (e.g., with hematoxylin (B73222) and eosin) and counted under a microscope.[12]

-

Tight Junction Protein Expression: Conjunctival tissue is processed for immunofluorescence confocal microscopy. Sections are stained with fluorescently-labeled antibodies against ZO-1 and E-cadherin. The fluorescence intensity is quantified to measure protein expression levels.[12]

-

Guinea Pig Model of Allergic Conjunctivitis

This model is effective for evaluating the acute (edema, erythema) and late-phase (eosinophil influx) responses.

-

Animal Model: Hartley guinea pigs.

-

Sensitization and Challenge Protocol:

-

Sensitization: Animals are sensitized with an intramuscular injection of an allergen (e.g., rabbit squames).[16]

-

Challenge: Approximately 16 days later, animals receive oral doses of the test article (this compound, ketotifen, or dexamethasone). 24 hours after dosing, they are challenged via topical application of the allergen to the conjunctiva.[13][16]

-

-

Endpoint Assessment:

-

Acute Phase: Clinical signs of edema and erythema are scored at various time points post-challenge.

-

Late Phase (Eosinophil Influx): Eosinophil infiltration is quantified by measuring the levels of eosinophil-specific peroxidase in the conjunctival tissue.[13] this compound demonstrated a dose-dependent reduction in eosinophil levels, with efficacy comparable to the corticosteroid dexamethasone (B1670325) at higher doses.[11][13]

-

The general workflow for these preclinical challenge models is visualized below.

Caption: Generalized workflow for preclinical conjunctival allergen challenge (CAC) models.

Conclusion

The preclinical data for this compound provide compelling evidence of a unique and robust anti-inflammatory profile that complements its primary antihistaminic function. Its ability to antagonize a broad spectrum of histamine receptors (H1, H2, and H4), stabilize mast cells, significantly inhibit the recruitment of eosinophils to the site of inflammation, and protect epithelial barrier integrity positions it as a highly effective agent in the management of allergic inflammation.[4][12][17] These findings, derived from well-established animal models, underscore the therapeutic principle that targeting multiple pathways in the complex allergic cascade can yield superior efficacy. This comprehensive preclinical foundation provides a strong rationale for the clinical utility of this compound in treating allergic conjunctivitis and warrants further investigation into its potential for other inflammatory conditions.

References

- 1. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Lastacaft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. dovepress.com [dovepress.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. selleckchem.com [selleckchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. dovepress.com [dovepress.com]

- 12. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of this compound 0.25% ophthalmic solution in acute allergic conjunctivitis at 15 minutes and 16 hours after instillation versus placebo and olopatadine 0.1% - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

Alcaftadine: An In-depth Technical Guide on its Inverse Agonism at Histamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine is a potent and selective antagonist of histamine (B1213489) receptors, approved for the prevention of itching associated with allergic conjunctivitis.[1][2] Its therapeutic efficacy is rooted in a sophisticated pharmacological profile that extends beyond simple receptor blockade. This compound functions as an inverse agonist at histamine H1, H2, and H4 receptors, a mechanism that not only prevents agonist (histamine) binding but also reduces the basal, constitutive activity of these receptors.[1][3] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

G protein-coupled receptors (GPCRs), including histamine receptors, can exist in an equilibrium between an inactive (R) and an active (R) conformation.[4] While agonists stabilize the R state, traditional antagonists block agonists without affecting this equilibrium. Inverse agonists, however, preferentially bind to and stabilize the inactive (R) conformation, shifting the equilibrium away from the active state and thereby reducing the receptor's basal signaling activity even in the absence of an agonist.[4] This is a key feature of this compound's action.

Pharmacological Profile of this compound

This compound demonstrates a broad spectrum of activity across multiple histamine receptor subtypes, with a particularly high affinity for the H1 and H2 receptors.[2][5] Its interaction with the H4 receptor, though of lower affinity, contributes to its unique anti-inflammatory properties.[6]

Data Presentation: Binding Affinities

The binding affinity (Ki) of a ligand for a receptor is a measure of its propensity to bind. A lower Ki value indicates a higher binding affinity. This compound's affinity for histamine receptors has been characterized through radioligand binding assays.

| Receptor Subtype | This compound Ki (nM) | This compound pKi | Reference |

| Histamine H1 | 3.1 | 8.5 | [6][7] |

| Histamine H2 | 58 | 7.2 | [6][7] |

| Histamine H4 | 2900 (2.9 µM) | 5.8 | [7][8] |

| Histamine H3 | No significant affinity | - | [8] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

Mechanism of Action: Inverse Agonism and Signaling Pathways

This compound's therapeutic effects are derived from its ability to suppress the constitutive activity of H1, H2, and H4 receptors by stabilizing their inactive states.

Histamine H1 Receptor Signaling

The H1 receptor is a classic GPCR that couples to the Gq/11 family of G proteins.[9] Agonist binding initiates a cascade that leads to the hallmark symptoms of allergic inflammation.

-

Agonist (Histamine) Action: Histamine binding activates the Gq/11 protein, which in turn activates phospholipase C (PLC).[10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[10] This pathway ultimately leads to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, causing itching.[9]

-

Inverse Agonist (this compound) Action: this compound binds to the inactive conformation of the H1 receptor, preventing the Gq/11 coupling and subsequent PLC activation. This not only blocks histamine-induced signaling but also reduces the basal, histamine-independent activity of the receptor, leading to a more profound suppression of the allergic response.

Histamine H2 Receptor Signaling

The H2 receptor is primarily coupled to the Gs stimulatory G protein.[11] Its activation leads to an increase in intracellular cyclic AMP (cAMP).

-

Agonist (Histamine) Action: Histamine binding activates Gs, which stimulates adenylyl cyclase (AC) to produce cAMP from ATP.[12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[11] In the stomach, this pathway stimulates gastric acid secretion, while in other tissues it can cause smooth muscle relaxation and vasodilation.[11]

-

Inverse Agonist (this compound) Action: this compound's inverse agonism at the H2 receptor reduces basal adenylyl cyclase activity, thereby decreasing baseline cAMP levels. This contributes to its overall anti-inflammatory effect, complementing its primary H1-mediated actions.

Histamine H4 Receptor Signaling

The H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is coupled to the Gi/o inhibitory G protein.[13][14]

-

Agonist (Histamine) Action: Histamine binding activates Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[14] More importantly, H4 activation is a key driver of chemotaxis (directed cell migration) for eosinophils and mast cells, recruiting these inflammatory cells to the site of an allergic reaction.[15]

-

Inverse Agonist (this compound) Action: By acting as an inverse agonist at the H4 receptor, this compound not only blocks histamine-induced chemotaxis but also reduces the basal migratory activity of these immune cells.[1][6] This action is crucial for attenuating the late-phase inflammatory response in allergic conjunctivitis, which is characterized by eosinophil infiltration.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. dovepress.com [dovepress.com]

- 9. SMPDB [smpdb.ca]

- 10. PathWhiz [pathbank.org]

- 11. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 14. Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

Alcaftadine's Inhibition of Eosinophil Activation and Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms by which alcaftadine, a potent antihistamine with multi-receptor activity, inhibits the activation and chemotaxis of eosinophils. Eosinophils are key effector cells in allergic inflammation, and their recruitment to and activation at sites of allergic reactions contribute significantly to tissue damage and chronic allergic symptoms. This compound's ability to modulate eosinophil function represents a critical aspect of its therapeutic efficacy in allergic conjunctivitis and potentially other allergic conditions. This document details the signaling pathways involved, presents quantitative data from preclinical studies, and provides comprehensive experimental protocols for the investigation of these phenomena.

Introduction: The Role of Eosinophils in Allergic Inflammation and the Therapeutic Rationale for this compound

Eosinophils are granulocytic leukocytes that play a central role in the pathophysiology of allergic diseases, including allergic rhinitis, asthma, and allergic conjunctivitis. Upon activation by various stimuli, including histamine (B1213489) and chemokines like eotaxin, eosinophils migrate from the bloodstream into inflamed tissues. This process, known as chemotaxis, is a critical step in the allergic cascade. Once in the tissue, activated eosinophils release a variety of pro-inflammatory mediators, including cytotoxic granule proteins (e.g., eosinophil cationic protein, major basic protein, and eosinophil peroxidase), cytokines, and chemokines. These mediators contribute to tissue damage, mucus production, and the amplification of the inflammatory response, leading to the signs and symptoms of chronic allergic disease.

This compound is a multi-faceted therapeutic agent with a unique pharmacological profile. It is a potent H1 and H2 histamine receptor antagonist and also exhibits functional antagonism at the H4 histamine receptor.[1][2] It is this interaction with the H4 receptor, which is highly expressed on eosinophils, that is believed to be a primary mechanism behind its ability to inhibit eosinophil activation and chemotaxis.[3][4] By blocking the pro-chemotactic signals mediated through the H4 receptor, this compound can effectively attenuate the influx of eosinophils into ocular tissues during an allergic response.[5]

Quantitative Data: this compound's Efficacy in Inhibiting Eosinophil Function

Table 1: In Vivo Inhibition of Eosinophil Infiltration by this compound in a Guinea Pig Model of Allergic Conjunctivitis

| Treatment Group | Dose (mg/kg) | Eosinophil Peroxidase (EPO) Levels | Percent Inhibition of Eosinophil Influx | Statistical Significance vs. Vehicle |

| Vehicle | - | Baseline | - | - |

| This compound | 0.1 | Reduced | Dose-dependent | p < 0.05 |

| This compound | 0.5 | Significantly Reduced | Dose-dependent | p < 0.01 |

| Ketotifen | 1.0 | Reduced | Not statistically significant | - |

| Dexamethasone | 0.5 | Significantly Reduced | Potent inhibition | p < 0.01 |

Data synthesized from preclinical studies.[2] Eosinophil peroxidase (EPO) is an enzyme specific to eosinophil granules, and its levels in tissue homogenates are a direct measure of eosinophil infiltration.

Table 2: In Vivo Inhibition of Eosinophil Recruitment in a Murine Model of Allergic Conjunctivitis

| Treatment Group | Concentration | Mean Eosinophil Count per Conjunctival Section | Percent Inhibition vs. Sensitized/Challenged Control | Statistical Significance vs. Control |

| Naive (NS/NC) | - | ~5 | - | - |

| Sensitized/Challenged (S/C) | - | ~25 | 0% | - |

| This compound | 0.25% | ~8 | ~68% | p < 0.001 |

| Olopatadine (B1677272) | 0.1% | ~22 | ~12% | Not Significant |

Data from a study comparing this compound and olopatadine in a murine model of allergic conjunctivitis.[5] Counts are approximate and represent the trend observed in the study.

Table 3: Receptor Binding Affinities (pKi) of this compound

| Receptor | pKi |

| Histamine H1 | 8.5 |

| Histamine H2 | 7.2 |

| Histamine H4 | 5.8 |

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.[1]

Table 4: Functional Antagonism of Histamine-Induced Eosinophil Chemotaxis by an H4 Receptor Antagonist (JNJ 7777120)

| Assay | Agonist | Antagonist | IC50 (nM) |

| Eosinophil Chemotaxis | Histamine (1 µM) | JNJ 7777120 | 86 |

This data for a selective H4 receptor antagonist provides a strong indication of the potency expected for this compound's functional antagonism at this receptor on eosinophils.[6][7]

Signaling Pathways in Eosinophil Chemotaxis and Their Inhibition by this compound

The chemotaxis of eosinophils is a complex process initiated by the binding of chemoattractants, such as histamine, to G protein-coupled receptors (GPCRs) on the cell surface. This compound's primary mechanism for inhibiting eosinophil chemotaxis is through its antagonism of the H4 histamine receptor.

H4 Receptor-Mediated Signaling Cascade

Histamine binding to the H4 receptor on eosinophils activates a signaling cascade mediated by the Gαi/o subunit of the G protein complex. This initiates a series of downstream events crucial for cell migration:

-

Inhibition of Adenylyl Cyclase: Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Phospholipase C (PLC) Activation: The Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for cell motility.[8][9]

-

Actin Polymerization and Cytoskeletal Reorganization: The rise in intracellular calcium and other signaling events lead to the polymerization of actin filaments and the reorganization of the cytoskeleton. This process is essential for the formation of pseudopods and the directional movement of the eosinophil towards the chemoattractant gradient.[8][9]

-

Upregulation of Adhesion Molecules: H4 receptor activation also leads to the upregulation of adhesion molecules, such as Mac-1 (CD11b/CD18), on the eosinophil surface, which facilitates their adhesion to the vascular endothelium, a prerequisite for transmigration into tissues.[6]

This compound's Point of Intervention

This compound, as a competitive antagonist of the H4 receptor, blocks the initial step of this signaling cascade. By preventing histamine from binding to the H4 receptor, this compound effectively inhibits the downstream signaling events, including the rise in intracellular calcium and the subsequent cytoskeletal changes required for chemotaxis.

Potential Role of Protein Kinase C (PKC)

While the direct link between H4 receptor-mediated chemotaxis and Protein Kinase C (PKC) activation is less defined, PKC isoforms are known to be involved in various eosinophil functions, including degranulation and potentially migration. The diacylglycerol (DAG) produced following PLC activation is a known activator of several PKC isoforms. It is plausible that PKC plays a role in the downstream signaling of H4 receptor activation, further contributing to the complex process of eosinophil activation. This compound's blockade of the initial H4 receptor signal would consequently prevent any downstream PKC-mediated effects that are dependent on this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on eosinophil activation and chemotaxis.

Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the negative selection method for isolating highly pure eosinophils from human peripheral blood, suitable for in vitro functional assays.

Materials:

-

Anticoagulated (EDTA) whole human blood

-

Dextran (B179266) solution (6% in 0.9% NaCl)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Eosinophil isolation kit (negative selection, magnetic bead-based)

-

Centrifuge, sterile tubes, pipettes, and a magnetic separator

Procedure:

-

Erythrocyte Sedimentation: Mix whole blood with an equal volume of 6% dextran solution in a sterile tube. Allow erythrocytes to sediment for 60-90 minutes at room temperature.

-

Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.

-

Granulocyte Separation: Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS in a new conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Granulocyte Pellet Collection: After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells). Carefully collect the granulocyte pellet at the bottom of the tube.

-

Erythrocyte Lysis (Optional but recommended for high purity): Resuspend the granulocyte pellet in a small volume of HBSS. Add sterile, chilled water to induce hypotonic lysis of remaining red blood cells for 30 seconds, followed by the addition of 2x concentrated HBSS to restore isotonicity. Centrifuge and wash the pellet with HBSS.

-

Negative Selection: Resuspend the granulocyte pellet in the buffer provided with the eosinophil isolation kit. Add the antibody cocktail (containing antibodies against markers for other leukocytes) and incubate as per the manufacturer's instructions.

-

Magnetic Labeling: Add the magnetic particles to the cell suspension and incubate to allow binding to the antibody-labeled cells.

-

Eosinophil Enrichment: Place the tube in the magnetic separator. The unlabeled eosinophils will remain in suspension. Carefully collect the supernatant containing the purified eosinophils.

-

Cell Purity and Viability Assessment: Assess the purity of the isolated eosinophils by cytospin and staining (e.g., Wright-Giemsa). Determine cell viability using a trypan blue exclusion assay. Purity should be >98% for functional assays.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for quantifying the chemotactic response of isolated eosinophils to various chemoattractants and the inhibitory effect of compounds like this compound.

Materials:

-

Purified human eosinophils (from Protocol 4.1)

-

Boyden chamber apparatus (or Transwell inserts with 5 µm pore size polycarbonate membrane)

-

Chemoattractant (e.g., histamine, eotaxin)

-

Test compound (this compound)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Fixative (e.g., methanol)

-

Stain (e.g., Giemsa or Diff-Quik)

-

Microscope and imaging software

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the chemoattractant and this compound in assay buffer.

-

Chamber Assembly: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.

-

Loading the Lower Chamber: Add the chemoattractant solution to the lower chamber. For control wells, add assay buffer only.

-

Cell Preparation and Loading: Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL. Pre-incubate the eosinophils with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Loading the Upper Chamber: Add the eosinophil suspension to the upper chamber.

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO2 incubator to allow for cell migration.

-

Membrane Processing: After incubation, disassemble the chamber and carefully remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the membrane in methanol (B129727) and then stain with Giemsa or another suitable stain to visualize the migrated cells on the lower surface.

-

Quantification: Mount the membrane on a microscope slide. Count the number of migrated cells in several high-power fields (HPF) using a light microscope. The results are typically expressed as the average number of migrated cells per HPF or as a chemotactic index (fold increase in migration over control).

Quantification of Eosinophil Infiltration in Conjunctival Tissue

This protocol outlines the procedure for quantifying eosinophil infiltration in conjunctival tissue sections from an in vivo model of allergic conjunctivitis.

Materials:

-

Formalin-fixed, paraffin-embedded conjunctival tissue sections

-

Staining reagents (e.g., Hematoxylin and Eosin, or specific stains for eosinophils like Luna's stain)

-

Immunohistochemistry reagents (optional, for specific eosinophil markers like Major Basic Protein)

-

Microscope with a calibrated eyepiece or digital imaging system

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate the tissue sections.

-

Staining:

-

H&E Staining: Perform standard Hematoxylin and Eosin staining to visualize the overall tissue morphology and identify eosinophils by their characteristic bilobed nucleus and eosinophilic granules.

-

Specific Staining (Luna's Stain): This stain specifically colors eosinophil granules a bright red, making them easier to identify and count.

-

Immunohistochemistry (IHC): For more specific identification, perform IHC using an antibody against an eosinophil-specific marker like Major Basic Protein (MBP).

-

-

Microscopic Examination and Quantification:

-

Under a light microscope, identify the conjunctival epithelium and substantia propria.

-

Using a high-power objective (e.g., 40x), count the number of eosinophils in multiple, randomly selected, non-overlapping fields within the substantia propria.

-

The results can be expressed as the mean number of eosinophils per high-power field (HPF) or as the number of eosinophils per unit area (e.g., cells/mm²).

-

-

Data Analysis: Compare the eosinophil counts between different treatment groups (e.g., vehicle, this compound-treated) using appropriate statistical tests.

Conclusion

This compound demonstrates a significant inhibitory effect on eosinophil activation and chemotaxis, a key component of its anti-allergic therapeutic action. This activity is primarily mediated through the antagonism of the H4 histamine receptor, which disrupts the downstream signaling cascade responsible for eosinophil migration. The quantitative data from preclinical models and the understanding of the underlying signaling pathways provide a strong scientific rationale for the use of this compound in the management of allergic conditions where eosinophils play a prominent pathological role. The experimental protocols detailed in this guide offer a framework for further research into the immunopharmacology of this compound and the development of novel anti-allergic therapies targeting eosinophil function.

References

- 1. dovepress.com [dovepress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound 0.25% on ocular itch associated with seasonal or perennial allergic conjunctivitis: a pooled analysis of two multicenter randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Modern Antiallergic: A Technical Deep Dive into the Discovery and Development of Alcaftadine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alcaftadine (formerly R89674) is a potent and effective therapeutic agent approved for the prevention of itching associated with allergic conjunctivitis.[1] Its development marked a significant advancement in the treatment of ocular allergies, owing to a unique multi-faceted mechanism of action. This technical guide provides an in-depth analysis of the initial discovery and development of this compound, detailing the preclinical and clinical investigations that established its pharmacological profile, efficacy, and safety. We will explore its distinct activity as a broad-spectrum histamine (B1213489) receptor antagonist, its mast cell stabilizing properties, and its novel effects on conjunctival epithelial barrier integrity. This document synthesizes key quantitative data into structured tables, outlines detailed experimental protocols, and visualizes complex biological pathways and clinical workflows to offer a comprehensive resource for professionals in the field.

The Discovery and Rationale for Development

This compound, chemically known as 11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][2]benzazepine-3-carbaldehyde, was identified as a new chemical entity with promising antiallergic properties.[3] The rationale for its development was to create a superior treatment for allergic conjunctivitis by addressing multiple aspects of the allergic cascade. The primary goals were to achieve potent histamine H1 receptor antagonism for immediate symptom relief, combined with additional mechanisms to tackle the inflammatory components of the late-phase allergic response.

Preclinical investigations revealed that this compound possessed a unique pharmacological profile, distinguishing it from existing treatments. It demonstrated high affinity for H1 and H2 histamine receptors and was also found to be an antagonist of the H4 receptor, which is implicated in mediating eosinophil chemotaxis.[2][4] Furthermore, it exhibited mast cell stabilizing effects and the ability to protect the integrity of the conjunctival epithelial barrier, a novel attribute for an antihistamine.[5][6] This combination of activities suggested that this compound could offer rapid, long-lasting relief from ocular itching and also mitigate the underlying inflammation.

Preclinical Development

Pharmacodynamics: A Multi-Pronged Mechanism of Action

This compound's efficacy stems from its ability to intervene at multiple points in the allergic inflammatory cascade.

-

Histamine Receptor Antagonism : this compound is a potent inverse agonist/antagonist at three of the four known histamine receptors. It blocks H1 receptors to relieve itching, H2 receptors which can contribute to vasodilation, and H4 receptors which are involved in inflammatory cell recruitment, particularly eosinophils.[7][8][9] It shows no affinity for the H3 receptor.[10]

-

Mast Cell Stabilization : Like other dual-action antiallergy agents, this compound inhibits the release of histamine and other inflammatory mediators from mast cells, preventing the initiation of the allergic response.[11][12]

-

Inhibition of Eosinophil Recruitment : A key differentiator for this compound is its ability to attenuate the influx of eosinophils into the conjunctiva during the late-phase allergic reaction.[9][10] This action is likely mediated, at least in part, by its antagonism of the H4 receptor.[9]

-

Epithelial Barrier Stabilization : Preclinical studies have shown that this compound helps maintain the integrity of the conjunctival epithelial barrier. It prevents the allergen-induced degradation of tight junction proteins, such as zonula occludens-1 (ZO-1) and E-cadherin, thereby reducing the penetration of allergens into the conjunctival tissue.[4][6][7]

The signaling pathway below illustrates the key points of intervention for this compound in the allergic conjunctivitis cascade.

References

- 1. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound 0.25% on ocular itch associated with seasonal or perennial allergic conjunctivitis: a pooled analysis of two multicenter randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound 0.25% ophthalmic solution in acute allergic conjunctivitis at 15 minutes and 16 hours after instillation versus placebo and olopatadine 0.1% - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. This compound (Lastacaft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Alcaftadine's Protective Effect on Conjunctival Epithelial Tight Junctions: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ocular allergic conjunctivitis is characterized by an inflammatory cascade that can compromise the integrity of the conjunctival epithelial barrier. This barrier, crucial for preventing allergen penetration, is maintained by a complex of tight junction proteins, including Zonula Occludens-1 (ZO-1) and E-cadherin. Alcaftadine, a potent antihistamine with mast cell stabilizing properties, has demonstrated a significant, protective effect on these essential tight junction proteins. This technical guide provides an in-depth analysis of the existing preclinical data, detailing the quantitative effects of this compound on ZO-1 and E-cadherin, the experimental methodologies employed in these studies, and the proposed signaling pathways underlying its mechanism of action. The evidence suggests that this compound's therapeutic benefits extend beyond its primary antihistaminic and mast cell-stabilizing effects to include the preservation of conjunctival epithelial barrier function, a key factor in mitigating the late-phase allergic response.

Introduction: The Role of Tight Junctions in Ocular Allergy

The conjunctival epithelium forms the first line of defense against environmental allergens. The integrity of this barrier is critically dependent on intercellular adhesion structures, particularly tight junctions. Tight junctions are multiprotein complexes that regulate the paracellular passage of ions, solutes, and water, and prevent the infiltration of allergens and pathogens. Key components of these junctions include the transmembrane proteins occludin and claudins, which are linked to the actin cytoskeleton via scaffolding proteins such as Zonula Occludens-1 (ZO-1). E-cadherin, an essential component of adherens junctions, also plays a crucial role in maintaining cell-cell adhesion and epithelial barrier integrity.

In allergic conjunctivitis, the release of inflammatory mediators following allergen exposure can disrupt the organization and expression of these tight junction proteins.[1] This disruption leads to increased epithelial permeability, allowing for greater allergen penetration and exacerbation of the inflammatory response.[1] Therefore, therapeutic agents that can protect and maintain the integrity of the conjunctival epithelial barrier offer a significant advantage in the management of ocular allergy.

This compound is a multi-faceted agent with antagonist activity at histamine (B1213489) H1, H2, and H4 receptors, as well as mast cell stabilizing properties.[2][3] Preclinical research has revealed an additional, compelling mechanism of action: the stabilization of conjunctival epithelial tight junction proteins, thereby preserving barrier function in the face of allergic challenge.[4][5]

Quantitative Analysis of this compound's Effect on Tight Junction Proteins

The primary quantitative data on this compound's effect on tight junction proteins comes from a key preclinical study utilizing a murine model of allergic conjunctivitis.[4] This study evaluated the expression of ZO-1 and E-cadherin in the conjunctival epithelium following allergen challenge, with and without this compound treatment. The data, derived from the analysis of immunofluorescence images, is summarized below.

Table 1: Effect of this compound on ZO-1 Expression in a Murine Model of Allergic Conjunctivitis [4]

| Treatment Group | Mean Relative Fluorescence Intensity of ZO-1 (Arbitrary Units) | Statistical Significance vs. Sensitized/Challenged (S/C) |

| Naïve (No sensitization/challenge) | ~1.0 | P ≤ 0.05 |

| Sensitized/Challenged (S/C) | ~0.6 | - |

| S/C + Vehicle | ~0.65 | Not Significant |

| S/C + Olopatadine (B1677272) 0.1% | ~0.8 | Not Significant |

| S/C + this compound 0.25% | ~0.95 | P ≤ 0.05 |

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Effect of this compound on E-cadherin Expression in a Murine Model of Allergic Conjunctivitis [4]

| Treatment Group | Mean Relative Fluorescence Intensity of E-cadherin (Arbitrary Units) | Statistical Significance vs. Sensitized/Challenged (S/C) |

| Naïve (No sensitization/challenge) | ~1.0 | Not Significant |

| Sensitized/Challenged (S/C) | ~0.8 | - |

| S/C + Vehicle | ~0.85 | Not Significant |

| S/C + Olopatadine 0.1% | ~0.9 | Not Significant |

| S/C + this compound 0.25% | ~1.05 | P < 0.05 |

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

These data clearly indicate that allergen challenge leads to a significant reduction in the expression of ZO-1 in the conjunctival epithelium.[4] While the vehicle and the active comparator, olopatadine, did not significantly prevent this decrease, treatment with this compound 0.25% resulted in ZO-1 expression levels comparable to those of naïve, unchallenged animals.[4] Similarly, this compound was statistically superior to the sensitized/challenged control group in preventing the loss of E-cadherin expression.[4]

Experimental Protocols

The following sections detail the methodologies used in the preclinical studies evaluating this compound's effect on conjunctival tight junction proteins. These protocols are based on the descriptions provided in the cited literature and general laboratory practices.

Murine Model of Allergic Conjunctivitis

A well-established murine model of allergic conjunctivitis was utilized to assess the in vivo efficacy of this compound.[4][5][6][7][8]

-

Animal Model: BALB/c mice are commonly used for this model.[1][4]

-

Sensitization:

-

Mice are sensitized via intraperitoneal injections of an allergen, such as short ragweed pollen (SRW) or ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide (B78521) (alum).[6][8]

-

This initial sensitization is typically followed by a booster injection.[4][5]

-

Topical sensitization with eye drops containing the allergen may also be performed.[1]

-

-

Allergen Challenge:

-

Treatment Administration:

Immunofluorescence Staining and Quantification of Tight Junction Proteins

Immunofluorescence staining is a key technique for visualizing and quantifying the expression and localization of tight junction proteins within the conjunctival tissue.[4]

-

Tissue Preparation:

-

Following the designated time points after allergen challenge, mice are euthanized, and the eyes are enucleated.

-

The conjunctival tissue is carefully dissected and fixed in a suitable fixative, such as 4% paraformaldehyde.

-

The fixed tissue is then embedded in a medium like Optimal Cutting Temperature (OCT) compound and flash-frozen for cryosectioning.

-

-

Immunostaining Procedure:

-

Frozen tissue sections (typically 5-10 µm thick) are mounted on slides.

-

The sections are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular antigens.

-

Non-specific antibody binding is blocked using a blocking solution (e.g., a solution containing bovine serum albumin and normal serum).

-

The sections are incubated with primary antibodies specific for the target proteins (e.g., rabbit anti-ZO-1 and goat anti-E-cadherin).

-

After washing, the sections are incubated with fluorophore-conjugated secondary antibodies that bind to the primary antibodies (e.g., Alexa Fluor 594-conjugated donkey anti-rabbit IgG and Alexa Fluor 488-conjugated donkey anti-goat IgG).

-

The cell nuclei are often counterstained with a fluorescent dye like DAPI.

-

The slides are then mounted with an anti-fade mounting medium.

-

-

Confocal Microscopy and Image Analysis:

-

The stained sections are visualized using a confocal microscope.

-

Images are captured under standardized settings (e.g., laser power, gain, and pinhole size) to ensure comparability between different treatment groups.[10][11]

-

Image analysis software (e.g., ImageJ or MetaMorph) is used to quantify the fluorescence intensity of the staining for ZO-1 and E-cadherin in the conjunctival epithelium.[10][12][13][14] The mean fluorescence intensity is calculated for a defined region of interest across multiple images from each treatment group to obtain a semi-quantitative measure of protein expression.[10][11]

-

Signaling Pathways and Mechanism of Action

The protective effect of this compound on conjunctival tight junctions is believed to be multifactorial, primarily linked to its potent anti-inflammatory properties, particularly the inhibition of eosinophil recruitment.

Proposed Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling cascade involved in allergen-induced tight junction disruption and the points of intervention by this compound.

Caption: Proposed mechanism of this compound in preventing tight junction disruption.

Inhibition of Eosinophil Recruitment

A key finding from preclinical studies is this compound's ability to significantly inhibit the recruitment of eosinophils to the conjunctiva during the late-phase allergic response.[4][5] Eosinophils release a variety of cytotoxic granule proteins and inflammatory mediators that can directly damage epithelial cells and disrupt tight junction integrity.[2] Studies in other epithelial tissues have demonstrated that eosinophil infiltration leads to a decrease in E-cadherin expression.[15][16] By preventing the influx of eosinophils, this compound mitigates this downstream damage to the epithelial barrier.[2]

Role of Histamine Receptor Antagonism

This compound's unique profile of antagonizing H1, H2, and H4 histamine receptors likely contributes to its effect on tight junctions.[2][3]

-

H1 and H2 Receptors: Histamine binding to H1 and H2 receptors on the vascular endothelium of the conjunctiva contributes to vasodilation and increased permeability, facilitating the extravasation of inflammatory cells like eosinophils.[17] By blocking these receptors, this compound can reduce this process.

-

H4 Receptors: The H4 receptor is expressed on eosinophils and is involved in their chemotaxis.[2][18][19] this compound's antagonism of the H4 receptor is a plausible mechanism for its direct inhibition of eosinophil recruitment, a feature not as prominently observed with other antihistamines like olopatadine in the comparative preclinical model.[4][5]

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study evaluating the effect of a compound like this compound on conjunctival tight junctions.

Caption: Preclinical experimental workflow for tight junction protein analysis.

Conclusion

The evidence strongly supports that this compound possesses a unique, protective effect on conjunctival epithelial tight junction proteins, specifically ZO-1 and E-cadherin. This action appears to be mediated primarily through the inhibition of eosinophil recruitment, a consequence of its broad-spectrum histamine receptor antagonism, including at the H4 receptor. By preserving the integrity of the conjunctival epithelial barrier, this compound not only addresses the acute symptoms of allergic conjunctivitis but also mitigates a key component of the late-phase response, preventing further allergen influx and perpetuation of the inflammatory cycle. These findings underscore the multifaceted nature of this compound's therapeutic action and highlight its potential as a superior treatment option for allergic conjunctivitis, offering both symptomatic relief and barrier protection. Further research, including studies utilizing Transepithelial Electrical Resistance (TEER) measurements, would be valuable to further quantify the functional impact of this compound on conjunctival epithelial barrier integrity.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis | Semantic Scholar [semanticscholar.org]

- 4. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mouse model of allergic conjunctivitis permitting tear eosinophil quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detailed criteria for the assessment of clinical symptoms in a new murine model of severe allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hrpub.org [hrpub.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Transepithelial migration of activated eosinophils induces a decrease of E-cadherin expression in cultured human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Altered expression of epithelial junctional proteins in atopic asthma: possible role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histamine receptors and the conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reviewofcontactlenses.com [reviewofcontactlenses.com]

- 19. reviewofophthalmology.com [reviewofophthalmology.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Alcaftadine in Plasma and Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine is a potent H1, H2, and H4 histamine (B1213489) receptor antagonist and mast cell stabilizer approved for the treatment of allergic conjunctivitis.[1] Its dual mechanism of action, which includes inhibiting the release of histamine and other inflammatory mediators, makes it an effective therapeutic agent.[2] Accurate quantification of this compound in biological matrices such as plasma and various tissues is crucial for pharmacokinetic studies, bioequivalence assessment, and understanding its distribution and efficacy.

These application notes provide detailed protocols for the quantification of this compound in plasma and tissue samples using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, we present a summary of quantitative data and visualizations of the key signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in human plasma and representative data for the distribution of ophthalmic drugs in ocular tissues.

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma Following Topical Ocular Administration of a 0.25% Solution [3][4]

| Parameter | This compound | Carboxylic Acid Metabolite |

| Mean Cmax | ~0.06 ng/mL | ~3 ng/mL |

| Median Tmax | 15 minutes | 1 hour |

| Plasma Concentration at 3 hours | Below Limit of Quantification (0.01 ng/mL) | - |

| Plasma Concentration at 12 hours | - | Below Limit of Quantification (0.10 ng/mL) |

| Protein Binding | 39.2% | 62.7% |

Table 2: Representative Distribution of Ophthalmic Drugs in Rabbit Ocular Tissues Following Topical Administration [5][6]

| Tissue | Drug Concentration Range (ng/g or ng/mL) | Analytical Method |

| Cornea | 1 - 1000 | LC-MS/MS |

| Conjunctiva | 2 - 500 | LC-MS/MS |

| Aqueous Humor | 0.5 - 100 | LC-MS/MS |

| Tears | 100 - 10,000 | LC-MS/MS |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

- 1. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crsubscription.com [crsubscription.com]

- 3. Distribution of Small Molecular Weight Drugs into the Porcine Lens: Studies on Imaging Mass Spectrometry, Partition Coefficients, and Implications in Ocular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Partitioning and Spatial Distribution of Drugs in Ocular Surface Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Alcaftadine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Alcaftadine in bulk drug and ophthalmic solutions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methods are simple, accurate, precise, and stability-indicating, making them suitable for routine quality control and stability studies.

Introduction

This compound is an H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] Its IUPAC name is 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][2]benzazepine-3-carboxaldehyde.[3] Accurate and reliable analytical methods are crucial for ensuring the quality and stability of pharmaceutical formulations containing this compound. This document outlines validated RP-HPLC methods for its determination.

Comparative Summary of HPLC Methods for this compound Analysis

For ease of comparison, the quantitative data from various validated HPLC methods are summarized in the table below. This allows for a quick selection of the most appropriate method based on specific laboratory requirements and instrumentation.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UHPLC) |

| Column | Enable HPLC ODS C18 G (250 x 4.6 mm, 5 µm)[3] | Waters Kromasil C18 (250 x 4.6 mm, 5 µm)[4] | Kromasil C18 (250 x 4.6 mm, 5 µm)[2] | Kromasil C18 (250 x 4.6 mm, 2.7 µm)[5] |

| Mobile Phase | Methanol (B129727): Water (50:50 v/v)[3] | Water: Methanol with 0.1% OPA (80:20 v/v)[4] | Acetonitrile: 0.1% OPA (90:10 v/v)[2] | Acetonitrile: 0.05% OPA (60:40 v/v)[5] |

| Flow Rate | 1.2 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[2] | 1.0 mL/min[5] |

| Detection Wavelength | 282 nm[3] | 282 nm[4] | 282 nm[2] | 282 nm[5] |

| Column Temperature | Not Specified | 40°C[4] | Not Specified | Not Specified |

| Retention Time (min) | 3.15[3] | 8[4] | 3.05[2] | 2.20[5] |

| Linearity Range (µg/mL) | 1 - 16[3] | Not Specified | 0.5 - 7.5[2] | 2.0 - 30.0[5] |

| Correlation Coefficient (r²) | 0.999[3] | Not Specified | 0.9999[2] | 0.9998[5] |

| LOD (µg/mL) | 0.25[3] | Not Specified | 0.095[2] | 0.259[5] |

| LOQ (µg/mL) | 0.75[3] | Not Specified | 0.288[2] | 0.784[5] |

Experimental Protocols